4-methoxy-N-(4-(trifluoromethyl)phenyl)aniline
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Overview
Description
4-methoxy-N-(4-(trifluoromethyl)phenyl)aniline is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an aniline moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(trifluoromethyl)phenyl)aniline typically involves the reaction of 4-methoxyaniline with a trifluoromethyl-substituted benzene derivative. One common method is the nucleophilic aromatic substitution reaction, where 4-methoxyaniline reacts with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-(trifluoromethyl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Conversion to 4-methoxy-N-(4-(trifluoromethyl)phenyl)amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4-methoxy-N-(4-(trifluoromethyl)phenyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(trifluoromethyl)phenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can modulate signaling pathways and biochemical processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 4-(trifluoromethyl)aniline
Uniqueness
4-methoxy-N-(4-(trifluoromethyl)phenyl)aniline stands out due to the specific positioning of the methoxy and trifluoromethyl groups, which confer unique electronic and steric properties. These characteristics influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H12F3NO |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H12F3NO/c1-19-13-8-6-12(7-9-13)18-11-4-2-10(3-5-11)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
VINVAVJDZWBZHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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